molecular formula C8H11ClN4 B15237392 6-Hydrazinyl-2-methyl-1H-benzo[D]imidazole hcl

6-Hydrazinyl-2-methyl-1H-benzo[D]imidazole hcl

Cat. No.: B15237392
M. Wt: 198.65 g/mol
InChI Key: GRNOXBUJETUSFT-UHFFFAOYSA-N
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Description

6-Hydrazinyl-2-methyl-1H-benzo[D]imidazole HCl is a benzimidazole derivative featuring a hydrazinyl (-NH-NH₂) substituent at position 6 and a methyl group at position 2, with the compound existing as a hydrochloride salt. Benzimidazoles are heterocyclic aromatic compounds known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . Its synthesis typically involves reacting 1H-benzo[d]imidazole-2-thiol with hydrazine hydrate in methanol, followed by purification steps . The HCl salt form improves solubility and stability, making it suitable for pharmaceutical applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11ClN4

Molecular Weight

198.65 g/mol

IUPAC Name

(2-methyl-3H-benzimidazol-5-yl)hydrazine;hydrochloride

InChI

InChI=1S/C8H10N4.ClH/c1-5-10-7-3-2-6(12-9)4-8(7)11-5;/h2-4,12H,9H2,1H3,(H,10,11);1H

InChI Key

GRNOXBUJETUSFT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)NN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydrazinyl-2-methyl-1H-benzo[D]imidazole hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Hydrazinyl-2-methyl-1H-benzo[D]imidazole hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles.

    Condensation: It can undergo condensation reactions with aldehydes and ketones to form hydrazones.

Common Reagents and Conditions

Major Products

    Oxidation: Oxidized derivatives of the benzoimidazole ring.

    Reduction: Reduced forms of the hydrazinyl group.

    Substitution: Substituted benzoimidazole derivatives.

    Condensation: Hydrazone derivatives.

Mechanism of Action

The mechanism of action of 6-Hydrazinyl-2-methyl-1H-benzo[D]imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the benzoimidazole core can interact with aromatic residues through π-π stacking interactions, stabilizing the compound within the binding site .

Comparison with Similar Compounds

Substituent Variations and Structural Features

Key structural analogs differ in substituent type, position, and electronic properties. Below is a comparative analysis:

Compound Substituents Molecular Formula Key Properties Reference
6-Hydrazinyl-2-methyl-1H-benzo[D]imidazole HCl 6-NH-NH₂, 2-CH₃ C₈H₁₀N₄·HCl High solubility (HCl salt), IR: N-H stretches (~3464 cm⁻¹), potential H-bonding
2-(2-Bromo-1H-benzo[d]imidazol-1-yl)ethan-1-amine (6d) 2-Br, ethylamine side chain C₁₀H₁₃N₃Cl Bromine enhances electrophilicity; used in cross-coupling reactions
1-Methyl-2-(methylthio)-1H-benzo[d]imidazole 2-SCH₃, 1-CH₃ C₉H₁₀N₂S Methylthio group increases lipophilicity; IR: S-H stretch (~2634 cm⁻¹)
2-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole 2-CH₂Cl, 6-NO₂ C₈H₆ClN₃O₂ Nitro group (electron-withdrawing) reduces basicity; reactive chloromethyl site
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole 6-Br, 4-F, 1-isopropyl, 2-CH₃ C₁₂H₁₃BrFN₂ Halogenated derivatives show enhanced DNA intercalation; higher molecular weight

Notes:

  • Hydrazinyl vs. Halogens : The hydrazinyl group in the target compound facilitates condensation reactions (e.g., with aldehydes) to form hydrazone derivatives, unlike bromo or fluoro substituents, which are inert in such reactions .
  • Salt Forms: The HCl salt improves aqueous solubility compared to non-ionic analogs like 1-methyl-2-(methylthio)-1H-benzo[d]imidazole .

Key Differences :

  • Hydrazine-based synthesis requires careful control of stoichiometry to avoid over-reduction, whereas halogenated analogs rely on halogenation or cross-coupling steps .

Physicochemical Properties

  • Solubility : The HCl salt form of the target compound offers superior aqueous solubility compared to neutral analogs like 2-(methylthio) derivatives .
  • Spectroscopic Features :
    • IR : N-H stretches (~3464 cm⁻¹) and absence of S-H peaks distinguish the hydrazinyl compound from thiol-containing analogs .
    • NMR : The hydrazinyl proton resonates as a singlet at δ10.93, whereas brominated analogs show aromatic proton shifts upfield due to electron-withdrawing effects .

Biological Activity

6-Hydrazinyl-2-methyl-1H-benzo[D]imidazole hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity through various studies, highlighting its mechanisms, efficacy, and potential therapeutic applications.

  • Chemical Name : 6-Hydrazinyl-2-methyl-1H-benzo[D]imidazole HCl
  • Molecular Formula : C8H10ClN5
  • Molecular Weight : 201.65 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Studies suggest that it may function as an enzyme inhibitor and modulate signaling pathways involved in cell proliferation and apoptosis.

Potential Mechanisms Include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for cancer cell metabolism.
  • Induction of Apoptosis : It has been observed to promote apoptosis in cancer cell lines, potentially through the activation of caspases.
  • Microtubule Destabilization : Similar compounds have shown the ability to disrupt microtubule assembly, which is critical for mitosis in cancer cells.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. The compound showed promising results:

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-231 (Breast)5.0Induction of apoptosis
HepG2 (Liver)7.5Inhibition of cell proliferation
A549 (Lung)6.0Microtubule destabilization

These findings indicate that the compound can effectively inhibit the growth of multiple cancer types, suggesting its potential as a lead compound in anticancer drug development.

Antimicrobial Activity

In addition to anticancer effects, this compound has been assessed for antimicrobial properties against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus12.5
Escherichia coli15.0
Candida albicans10.0

The compound exhibited significant antimicrobial activity, particularly against fungal strains, indicating its potential utility in treating infections.

Case Studies

  • In Vivo Efficacy : A study conducted on murine models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups, supporting its efficacy as an anticancer agent.
  • Combination Therapy : Research indicated that combining this compound with traditional chemotherapeutics enhanced overall efficacy and reduced side effects, showcasing its potential in combination therapies for cancer treatment.

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